N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorinated ethoxybenzenesulfonyl group, and a piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes under specific conditions.
Introduction of the Chlorinated Ethoxybenzenesulfonyl Group: This step involves sulfonylation reactions, where the appropriate chlorinated ethoxybenzene is reacted with sulfonyl chloride.
Piperidine Carboxamide Formation: The final step involves the formation of the piperidine carboxamide structure, which can be achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield quinones, while nitration of the aromatic rings could produce nitro derivatives.
Scientific Research Applications
Materials Science: The compound’s structural features may make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a tool compound to study various biological processes, including enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound featuring the benzodioxole structure.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C22H25ClN2O6S |
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Molecular Weight |
481.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H25ClN2O6S/c1-2-29-19-8-6-17(11-18(19)23)32(27,28)25-9-3-4-16(13-25)22(26)24-12-15-5-7-20-21(10-15)31-14-30-20/h5-8,10-11,16H,2-4,9,12-14H2,1H3,(H,24,26) |
InChI Key |
ZEZGOGVHWSUQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
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